![molecular formula C16H17N3O4 B3004873 Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate CAS No. 2034256-64-7](/img/structure/B3004873.png)
Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest in the field of medicinal chemistry due to their biological activity. For instance, paper describes the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives through a nucleophilic substitution reaction. This process involves the reaction of a pyrimidine compound with various substituted aliphatic/aromatic sulfonyl chlorides. Similarly, paper details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. These methods could potentially be adapted for the synthesis of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In paper , the authors investigate the molecular structure of various aminopyrimidine-based multi-component crystalline phases using single-crystal X-ray diffraction. They report on the formation of supramolecular organic frameworks and the different hydrogen bonding networks that contribute to the stability of these structures. Understanding the molecular interactions and the crystal packing of pyrimidine derivatives can provide insights into the design and optimization of new compounds, including Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by their functional groups and the surrounding chemical environment. Although the papers do not directly address the chemical reactions of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, they do provide examples of reactions involving pyrimidine derivatives. For instance, the antioxidant activity of the synthesized compounds in paper is evaluated, indicating that these compounds can participate in redox reactions. Additionally, the reactions described in paper to synthesize various pyrimidine derivatives could shed light on the types of chemical transformations that Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. While the papers provided do not discuss the specific properties of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, they do characterize the synthesized compounds using techniques such as IR, NMR, and LC/MS . These techniques are essential for confirming the identity and purity of the compounds and can be used to deduce their physical and chemical properties. Additionally, thermal analysis (TG/DSC) and elemental analysis (EA) are used in paper to study the stability and composition of the crystalline phases, which are important factors in understanding the properties of pyrimidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research on related pyrimidine compounds includes alternative synthesis methods, such as using commercially available amino pyrimidinone as a starting material (Choi, Kang, & Baek, 2004). Such methods contribute to efficient synthesis strategies for related pyrimidine derivatives.
Recyclization Reactions : Pyrimidinium salts, including those structurally similar to Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, have been studied for their recyclization reactions, indicating potential for diverse chemical transformations (Vardanyan et al., 2011).
Solubility Studies : Research has been conducted on the solubility of compounds like 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents, which is crucial for understanding the physical and chemical properties of related compounds (Yao, Xia, & Li, 2017).
Potential Pharmacological Applications
Antitumor Activities : Studies on similar pyrimidine derivatives have shown potential antitumor activities, indicating a possible pharmacological application for Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate in cancer research (El-Kalyoubi & Agili, 2020).
AChE Inhibiting Activity : Pyrimidine derivatives have been synthesized and evaluated for acetylcholinesterase (AChE) inhibiting activity, suggesting potential in neurodegenerative disease research (Paz et al., 2012).
Mechanism of Action
Target of Action
It’s known that pyrimidines, which are part of the compound’s structure, have a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given the anti-inflammatory properties of pyrimidines , it can be inferred that the compound may influence pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given the anti-inflammatory properties of pyrimidines , it can be inferred that the compound may have a role in reducing inflammation.
properties
IUPAC Name |
benzyl 2-[(6-ethoxypyrimidine-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-22-14-8-13(18-11-19-14)16(21)17-9-15(20)23-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBKBHPWATWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.